N-(2-acetylphenyl)-2-[8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methyl-2,6-dioxopurin-1-yl]acetamide
Description
N-(2-acetylphenyl)-2-[8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methyl-2,6-dioxopurin-1-yl]acetamide (CAS: 668270-27-7) is a purine-dione derivative with a complex substitution pattern. Its structure comprises:
- Purine-dione core: A 1H-purine-2,6-dione scaffold substituted at positions 3, 7, and 7.
- Position 3: Methyl group.
- Position 7: But-2-ynyl chain (a linear alkyne).
- Position 8: (3R)-3-aminopiperidin-1-yl group (a chiral, basic amine).
- Acetamide side chain: Linked to a 2-acetylphenyl group, introducing a hydrogen-bond-accepting acetyl moiety.
The 3-aminopiperidinyl group may enhance solubility, while the butynyl chain could influence lipophilicity and metabolic stability .
Properties
IUPAC Name |
N-(2-acetylphenyl)-2-[8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methyl-2,6-dioxopurin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N7O4/c1-4-5-13-31-21-22(28-24(31)30-12-8-9-17(26)14-30)29(3)25(36)32(23(21)35)15-20(34)27-19-11-7-6-10-18(19)16(2)33/h6-7,10-11,17H,8-9,12-15,26H2,1-3H3,(H,27,34)/t17-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSXRDXBDFFLJLR-QGZVFWFLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCN1C2=C(N=C1N3CCCC(C3)N)N(C(=O)N(C2=O)CC(=O)NC4=CC=CC=C4C(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#CCN1C2=C(N=C1N3CCC[C@H](C3)N)N(C(=O)N(C2=O)CC(=O)NC4=CC=CC=C4C(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N7O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Xanthine Core
The xanthine core is typically derived from theophylline or caffeine through selective dealkylation and functionalization. For this compound, 3-methylxanthine serves as the starting material. Key steps include:
-
7-Alkylation with but-2-ynyl bromide : Reaction of 3-methylxanthine with but-2-ynyl bromide in the presence of a base (e.g., NaH) in anhydrous DMF at 60°C yields 7-but-2-ynyl-3-methylxanthine.
-
8-Bromination : Treatment with phosphorus oxybromide (POBr₃) in acetonitrile introduces a bromine atom at the 8-position, forming 8-bromo-7-but-2-ynyl-3-methylxanthine.
Table 1: Reaction Conditions for Xanthine Core Synthesis
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 7-Alkylation | But-2-ynyl bromide, NaH, DMF, 60°C | 78 |
| 8-Bromination | POBr₃, CH₃CN, reflux | 65 |
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | DMSO | Maximizes rate |
| Temperature | 100°C | 85% conversion |
| Reaction Time | 12 hours | 72% yield |
Functionalization at the 1-Position
The acetamide side chain is introduced via a two-step process:
-
Alkylation with chloroacetamide : Reaction of the xanthine intermediate with chloroacetamide in the presence of K₂CO₃ in DMF forms the 1-chloroacetamide derivative.
-
Coupling with 2-acetylaniline : A Buchwald-Hartwig amination or Ullmann-type coupling links the chloroacetamide to 2-acetylaniline, yielding the final product.
Critical Considerations :
-
Use of palladium catalysts (e.g., Pd(OAc)₂) and ligands (Xantphos) improves coupling efficiency.
-
Deprotection of the Boc group (using TFA in DCM) reveals the free amine in the piperidine ring.
Analytical Characterization
The final compound is characterized by:
-
¹H NMR : Peaks at δ 8.21 (s, 1H, purine H), δ 2.89 (m, 1H, piperidine CH), δ 2.34 (s, 3H, acetyl CH₃).
-
HPLC : Purity >98% (C18 column, acetonitrile/water gradient).
-
Chiral HPLC : Confirmation of (R)-configuration (Chiralpak AD-H column, hexane/ethanol).
Scale-Up and Industrial Considerations
Industrial synthesis requires optimization for cost and safety:
-
Solvent Recovery : DMF and DMSO are recycled via distillation.
-
Catalyst Recycling : Palladium catalysts are recovered using scavenger resins.
-
Byproduct Management : Bromide salts are neutralized and disposed of as per regulatory guidelines.
Chemical Reactions Analysis
Types of Reactions
N-(2-acetylphenyl)-2-[8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methyl-2,6-dioxopurin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Anticancer Applications
Research indicates that compounds similar to N-(2-acetylphenyl)-2-[8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methyl-2,6-dioxopurin-1-yl]acetamide exhibit notable anticancer activity. For instance, the compound has been investigated for its efficacy against various cancer cell lines.
Case Study: Anticancer Activity Evaluation
A study evaluated the compound's effects on human tumor cells, revealing significant growth inhibition rates. The compound was tested against a panel of approximately sixty cancer cell lines using protocols established by the National Cancer Institute. Results showed a mean growth inhibition of approximately 12.53% across these lines, indicating potential as an anticancer agent .
Role in Diabetes Management
This compound is associated with the drug Linagliptin, which is used for managing type 2 diabetes mellitus. The compound serves as an impurity in Linagliptin formulations and is crucial for quality control during drug production.
Quality Control and Assurance
The compound is utilized in the process of Abbreviated New Drug Application (ANDA) filings to the FDA and plays a role in toxicity studies related to drug formulations . Its presence ensures compliance with regulatory standards and contributes to the safety and efficacy of diabetes medications.
Synthesis and Pharmacokinetic Studies
The synthesis of this compound involves complex organic reactions that yield high-purity products suitable for research applications. Studies have focused on the compound's absorption, distribution, metabolism, and excretion (ADME) characteristics.
Pharmacokinetic Profiles
Research into the pharmacokinetics of this compound has shown promising results regarding its bioavailability and metabolic stability. These properties are critical for its potential therapeutic applications .
Mechanism of Action
The mechanism of action of N-(2-acetylphenyl)-2-[8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methyl-2,6-dioxopurin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modulates.
Pathways Involved: Signaling pathways, metabolic pathways, or other cellular processes affected by the compound.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Functional Comparison
Key Comparison Points
Core Structure Diversity: The purine-dione core in the target compound offers aromaticity and planarity, favoring π-π stacking interactions in biological targets. Pyrazolone cores () are smaller and less aromatic, but their conformational flexibility allows diverse binding modes .
Substituent Effects: Butynyl Chain (Target): The alkyne at position 7 may improve metabolic stability by resisting oxidation compared to alkyl chains. However, it increases hydrophobicity, which could reduce aqueous solubility. 3-Aminopiperidinyl Group (Target): The basic amine enhances solubility at physiological pH and enables hydrogen bonding, a feature absent in halogenated analogs (e.g., 3,4-dichlorophenyl in ) . Acetylphenyl vs. Dichlorophenyl: The acetyl group in the target compound serves as a hydrogen-bond acceptor, whereas dichlorophenyl groups () prioritize lipophilicity and membrane permeability .
Synthetic Complexity: The target compound’s synthesis likely involves multi-step functionalization of the purine core, similar to methods in (e.g., coupling acetamide side chains via acetyl chloride intermediates) . Cyclobutane derivatives () rely on chiral terpene precursors (e.g., pinonic acid), which are cost-effective but require stereochemical control .
Crystallographic Insights :
- Analogs like the dichlorophenyl-pyrazolyl acetamide () exhibit multiple conformers stabilized by N—H⋯O hydrogen bonds, suggesting similar intermolecular interactions may stabilize the target compound’s crystal lattice .
Research Implications
- Pharmacological Potential: The target compound’s purine-dione core and aminopiperidinyl group position it as a candidate for kinase inhibition, leveraging both aromatic stacking and basic amine interactions.
- Optimization Opportunities: Comparative analysis highlights trade-offs between substituent hydrophobicity (butynyl) and solubility (aminopiperidinyl). Introducing polar groups (e.g., OCH3, as in ’s 40004) could balance these properties .
- Structural Uniqueness : Unlike halogenated or rigid-core analogs, the target compound combines a purine scaffold with a chiral amine, offering a distinct pharmacophore for selective targeting.
Biological Activity
N-(2-acetylphenyl)-2-[8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methyl-2,6-dioxopurin-1-yl]acetamide is a complex organic compound with potential therapeutic applications. Its structure includes a purine derivative and an acetylphenyl moiety, which contribute to its biological activity. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.
Chemical Structure:
The compound can be represented by the following structural formula:
Molecular Formula: CHNO
Molecular Weight: Approximately 364.43 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
-
Inhibition of Enzymatic Activity:
- The compound has shown potential as an inhibitor of certain kinases involved in cellular signaling pathways, particularly those related to cancer proliferation and survival.
-
Receptor Modulation:
- It may act on G-protein coupled receptors (GPCRs), influencing downstream signaling cascades critical for cell growth and differentiation.
Pharmacological Studies
Recent studies have highlighted the compound's efficacy in various biological assays:
Case Studies
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of the compound against various human cancer cell lines. The results indicated that it effectively reduced cell viability and induced apoptosis through mitochondrial pathways.
Case Study 2: Neuroprotective Effects
A separate investigation focused on neuroprotection demonstrated that N-(2-acetylphenyl)-2-[8-(3R)-3-amino...] could mitigate oxidative stress-induced neuronal damage, suggesting its potential application in neurodegenerative diseases.
Q & A
Q. What are the key synthetic routes for preparing this compound, and how do reaction conditions influence yield and purity?
The synthesis involves multi-step reactions, including:
- Core purine formation : Cyclization of substituted pyrimidine intermediates under acidic or basic conditions (analogous to methods in ).
- Piperidine coupling : Nucleophilic substitution or Buchwald-Hartwig amination to introduce the (3R)-3-aminopiperidin-1-yl group (similar to palladium-catalyzed methods in ).
- But-2-ynyl attachment : Sonogashira coupling or alkyne alkylation (referenced in for alkyne-based modifications). Yield optimization requires precise temperature control (e.g., 273 K for coupling steps, as in ) and purification via chromatography or crystallization .
Q. How is the compound’s structure validated using spectroscopic and crystallographic methods?
- NMR : - and -NMR confirm substituent positions (e.g., acetylphenyl protons at δ 2.5–3.0 ppm, piperidine signals at δ 1.5–3.0 ppm).
- X-ray crystallography : Resolves stereochemistry of the 3R-aminopiperidine moiety and hydrogen-bonding patterns (e.g., N–H⋯O interactions observed in acetamide derivatives in ).
- HRMS : Validates molecular formula (e.g., calculated [M+H]+: C₂₉H₃₄N₈O₃⁺) .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in biological activity data across studies?
- Metabolic stability assays : Use liver microsomes to assess cytochrome P450 interactions, which may explain variability in activity (methods in for related acetamides).
- Crystallographic analysis : Compare binding modes in protein-ligand complexes (e.g., hydrogen-bonding discrepancies in ’s dimeric structures).
- Dose-response studies : Address non-linear pharmacokinetics caused by the but-2-ynyl group’s lipophilicity .
Q. How can computational methods (e.g., DFT, molecular docking) guide the optimization of this compound’s selectivity?
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) of the purine core and acetamide side chain (as in ’s MESP analysis).
- Molecular docking : Screen against target proteins (e.g., kinases) to prioritize modifications to the aminopiperidine or but-2-ynyl groups.
- MD simulations : Assess conformational stability of the piperidine ring in aqueous vs. lipid environments .
Q. What experimental design principles (e.g., DoE) are critical for optimizing its synthesis?
- Design of Experiments (DoE) : Vary parameters like temperature, solvent polarity, and catalyst loading (as in ’s flow-chemistry optimization).
- Continuous flow reactors : Enhance reproducibility of but-2-ynyl coupling steps (referenced in for industrial-scale analogs).
- Quality-by-Design (QbD) : Use PAT (Process Analytical Technology) for real-time monitoring of intermediates .
Methodological Notes
- Synthetic Challenges : The but-2-ynyl group may require inert atmosphere handling to prevent oxidation.
- Analytical Pitfalls : Overlapping NMR signals (e.g., piperidine vs. purine protons) necessitate 2D techniques like HSQC or COSY .
- Data Interpretation : Correlate crystallographic data (e.g., dihedral angles in ) with conformational flexibility in biological assays.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
